9-isobutyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
CAS No.: 951980-73-7
Cat. No.: VC7202942
Molecular Formula: C22H23NO4
Molecular Weight: 365.429
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951980-73-7 |
|---|---|
| Molecular Formula | C22H23NO4 |
| Molecular Weight | 365.429 |
| IUPAC Name | 3-(4-methoxyphenyl)-9-(2-methylpropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
| Standard InChI | InChI=1S/C22H23NO4/c1-14(2)10-23-11-18-20(27-13-23)9-8-17-21(24)19(12-26-22(17)18)15-4-6-16(25-3)7-5-15/h4-9,12,14H,10-11,13H2,1-3H3 |
| Standard InChI Key | SZAKQWRDAGTKGF-UHFFFAOYSA-N |
| SMILES | CC(C)CN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)OC)OC1 |
Introduction
9-isobutyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e]13oxazin-4(8H)-one is a complex organic compound that belongs to the class of oxazines and chromenes. Its unique structure includes a fused benzene and pyran ring along with a nitrogen-containing heterocyclic component, which contributes to its potential biological activity. The presence of functional groups such as isobutyl and 4-methoxyphenyl suggests that this compound may interact with various biological targets, making it a candidate for further medicinal research.
Synthesis Methods
The synthesis of 9-isobutyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e]oxazin-4(8H)-one typically involves multi-step organic reactions. Common methods may include:
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Multi-step Organic Reactions: These involve the formation of the chromene and oxazine frameworks through various chemical transformations.
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Analytical Techniques: Techniques such as chromatography (e.g., TLC, HPLC) and spectroscopy (NMR, IR) are essential for monitoring the synthesis process and characterizing the final product.
Potential Biological Activities
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Biological Targets: The unique structural features of this compound allow it to modulate the activity of specific molecular targets such as enzymes or receptors, potentially leading to various pharmacological effects.
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Research Implications: Studies on similar compounds indicate that structural modifications can significantly influence their biological activity, warranting further investigation into this compound's therapeutic potential.
Chemical Reactions and Derivatives
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Reactivity Patterns: This compound can participate in various chemical reactions typical for oxazines and chromenes, such as substitution and addition reactions.
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Derivatives: Modifying the structure of 9-isobutyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e]oxazin-4(8H)-one can lead to derivatives with novel properties, enhancing its potential applications.
Applications and Future Research
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Potential Applications: This compound has potential applications in various scientific fields, including medicinal chemistry and drug development.
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Future Research Directions: Further research is necessary to fully elucidate its biological effects and therapeutic potential in medicinal applications.
Data Table: Comparison of Related Chromeno-Oxazine Derivatives
| Compound Name | Molecular Weight (g/mol) | Functional Groups |
|---|---|---|
| 9-isobutyl-3-phenyl-9,10-dihydrochromeno[8,7-e]oxazin-4(8H)-one | 335.4 | Isobutyl, Phenyl |
| 9-isobutyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e]oxazin-4(8H)-one | 365.4 | Isobutyl, 4-Methoxyphenyl |
| 3,9-bis(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e]oxazin-4(8H)-one | Not specified | Two 4-Methoxyphenyl groups |
Given the limited specific data available for 9-isobutyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e]oxazin-4(8H)-one, the table highlights its relationship with other chromeno-oxazine derivatives.
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